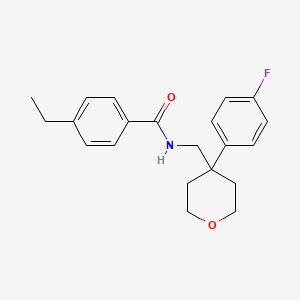![molecular formula C13H11BO3 B14141907 (3'-Formyl-[1,1'-biphenyl]-3-yl)boronic acid CAS No. 1107041-13-3](/img/structure/B14141907.png)
(3'-Formyl-[1,1'-biphenyl]-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3’-Formyl-[1,1’-biphenyl]-3-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. This compound features a biphenyl structure with a formyl group and a boronic acid group, making it a valuable intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Formyl-[1,1’-biphenyl]-3-yl)boronic acid typically involves the following steps:
Borylation of Biphenyl Derivatives: The initial step involves the borylation of biphenyl derivatives using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction employs aryl halides and boronic acids or boronate esters as starting materials.
Formylation: The formyl group is introduced through a formylation reaction, often using reagents like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of (3’-Formyl-[1,1’-biphenyl]-3-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(3’-Formyl-[1,1’-biphenyl]-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The boronic acid group can participate in substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds through Suzuki-Miyaura coupling or other cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Palladium catalysts, aryl halides, boronate esters
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted biphenyl derivatives
科学的研究の応用
(3’-Formyl-[1,1’-biphenyl]-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including enzyme inhibitors and anticancer agents.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of (3’-Formyl-[1,1’-biphenyl]-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and drug delivery. The boronic acid group interacts with molecular targets, forming stable complexes that modulate biological pathways.
類似化合物との比較
Similar Compounds
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- 3-Boronobenzaldehyde
Uniqueness
(3’-Formyl-[1,1’-biphenyl]-3-yl)boronic acid is unique due to its biphenyl structure, which provides additional stability and versatility in chemical reactions compared to simpler boronic acids. The presence of both formyl and boronic acid groups allows for diverse functionalization and applications in various fields.
特性
CAS番号 |
1107041-13-3 |
|---|---|
分子式 |
C13H11BO3 |
分子量 |
226.04 g/mol |
IUPAC名 |
[3-(3-formylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H11BO3/c15-9-10-3-1-4-11(7-10)12-5-2-6-13(8-12)14(16)17/h1-9,16-17H |
InChIキー |
XYNGWYYQKVTJQF-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)C2=CC=CC(=C2)C=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


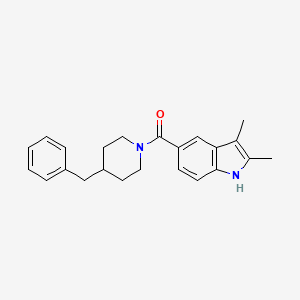
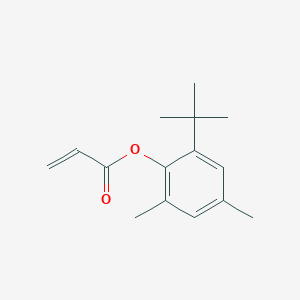
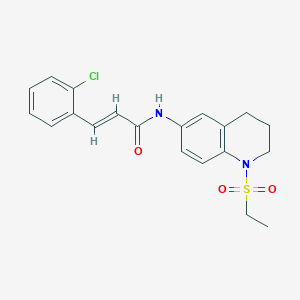
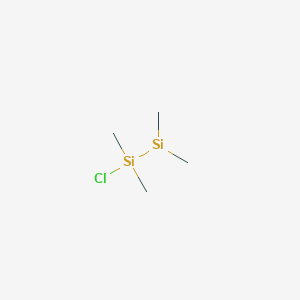
![(Naphthalen-2-ylamino)-acetic acid [1-pyridin-2-yl-meth-(E)-ylidene]-hydrazide](/img/structure/B14141844.png)


![(8aR)-7-[3-(trifluoromethyl)benzyl]tetrahydro[1,3]thiazolo[3,4-a]pyrazine-5,8-dione](/img/structure/B14141881.png)
![N-(4-methylphenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14141886.png)

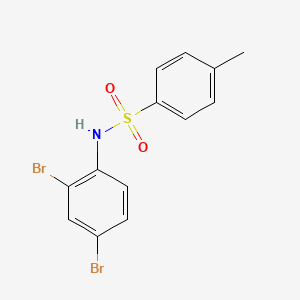
![5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B14141906.png)
